Sel d'acide lysophosphatidique 1-oléoyl

Vue d'ensemble

Description

1-Oleoyl lysophosphatidic acid sodium salt is a naturally occurring phospholipid that acts as an endogenous agonist of lysophospholipid receptors LPA1 and LPA2 . This compound is known for its role in inhibiting the differentiation of neural stem cells into neurons . It is widely distributed in various tissues and has significant biological activities, including cell proliferation, smooth muscle contraction, and platelet aggregation .

Applications De Recherche Scientifique

1-Oleoyl lysophosphatidic acid sodium salt has a wide range of scientific research applications. In chemistry, it is used to study lipid signaling pathways and membrane biosynthesis . In biology, it is utilized to investigate cell proliferation, migration, and differentiation . In medicine, this compound is explored for its potential therapeutic effects in conditions such as cancer, fibrosis, and neurodegenerative diseases . Industrial applications include its use in the development of lipid-based drug delivery systems and cosmetic formulations .

Mécanisme D'action

Target of Action

1-Oleoyl lysophosphatidic acid sodium salt is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and calcium mobilization .

Mode of Action

The compound interacts with its targets, the LPA1 and LPA2 receptors, to exert its biological effects. It has been reported to inhibit the differentiation of neural stem cells (NSCs) into neurons . This suggests that the compound may play a role in neural development and function.

Biochemical Pathways

It is known that lysophosphatidic acid signals through multiple receptors to elevate cytosolic calcium concentration, evoke retraction, and promote cell survival . Additionally, it has been reported to increase SRE-driven β-galactosidase activity .

Pharmacokinetics

It is typically prepared in pbs, ph 72, at a concentration of up to approximately 4 mg/mL .

Result of Action

The action of 1-Oleoyl lysophosphatidic acid sodium salt results in various molecular and cellular effects. It inhibits the differentiation of neural stem cells into neurons , suggesting a role in neural development. Additionally, it is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .

Action Environment

It is known that the compound is typically prepared in pbs, ph 72 , suggesting that pH may play a role in its stability and efficacy.

Analyse Biochimique

Biochemical Properties

1-Oleoyl lysophosphatidic acid sodium salt interacts with specific cell surface receptors, such as G protein-coupled receptors, to induce biological effects . It is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .

Cellular Effects

This compound inhibits the differentiation of neural stem cells into neurons . It also induces cellular functions such as cell proliferation and migration . In addition, it promotes growth stimulation in a variety of cell lines .

Molecular Mechanism

1-Oleoyl lysophosphatidic acid sodium salt mediates signal transduction via Edg/LPA receptor, inducing the proliferation, migration, adhesion, and antiapoptotic function of tumor cells . It also upregulates VEGF, leading to an indirect influence on the initiation and progression of malignancies .

Temporal Effects in Laboratory Settings

The product is typically prepared in PBS, pH 7.2, at a concentration of up to approximately 4 mg/mL . It is stored at -20°C

Metabolic Pathways

1-Oleoyl lysophosphatidic acid sodium salt is involved in the lysophospholipid metabolic pathway

Méthodes De Préparation

1-Oleoyl lysophosphatidic acid sodium salt can be prepared enzymatically from pure L-alpha-phosphatidic acid, dioleoyl . Another method involves the preparation from lysophosphatidylcholine using phospholipase D or from phosphatidic acid using phospholipase A2 . The compound is typically prepared in phosphate-buffered saline (PBS), pH 7.2, at a concentration of up to approximately 4 mg/mL . Industrial production methods may involve similar enzymatic processes, ensuring high purity and stability of the compound.

Analyse Des Réactions Chimiques

1-Oleoyl lysophosphatidic acid sodium salt undergoes various chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the fatty acid at the sn-2 position by phospholipase A2 yields bioactive lysophosphatidic acid . Common reagents used in these reactions include phospholipase D and phospholipase A2 . Major products formed from these reactions include different species of lysophosphatidic acid, which can further interact with specific receptors to mediate biological responses .

Comparaison Avec Des Composés Similaires

1-Oleoyl lysophosphatidic acid sodium salt is unique due to its specific interaction with LPA1 and LPA2 receptors . Similar compounds include other species of lysophosphatidic acid, such as 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate and 1-Oleoyl-sn-glycerol 3-phosphate sodium salt . These compounds share similar biological activities but may differ in their receptor affinities and specific biological effects .

Activité Biologique

1-Oleoyl lysophosphatidic acid sodium salt (LPA) is a bioactive lipid that plays a crucial role in various biological processes. It is an endogenous agonist of the lysophosphatidic acid receptors LPA1 and LPA2, which are G-protein-coupled receptors involved in cellular signaling pathways. This compound has been extensively studied for its impact on cell proliferation, differentiation, migration, and survival across various cell types.

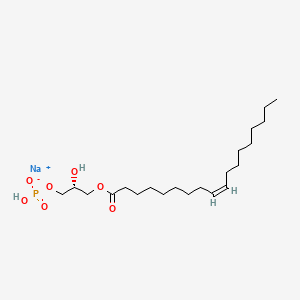

- Chemical Name : 1-O-9Z-Octadecenoyl-sn-glyceryl-3-phosphoric acid sodium salt

- Molecular Weight : 458.5 g/mol

- Structure : Contains oleic acid at the sn-1 position of the glycerol backbone.

Biological Activities

1-Oleoyl lysophosphatidic acid sodium salt exhibits a range of biological activities, including:

- Cell Proliferation : Promotes growth in various cell lines, particularly in cancer cells.

- Differentiation : Inhibits differentiation of neural stem cells (NSCs) into neurons, impacting neurogenesis and potentially influencing neurological conditions .

- Cell Migration : Enhances migration in cancer cells, particularly ovarian cancer, by activating pathways associated with epithelial-to-mesenchymal transition (EMT) .

- Calcium Mobilization : Induces intracellular calcium mobilization, crucial for various cellular functions including muscle contraction and neurotransmitter release .

The biological effects of 1-Oleoyl lysophosphatidic acid sodium salt are mediated through its interaction with LPA receptors. Key signaling pathways involved include:

- PI3K-AKT Pathway : Promotes cell survival and growth.

- JAK-STAT Pathway : Involved in immune responses and cell proliferation.

- Hedgehog Signaling Pathway : Modulates stem cell behavior and cancer progression.

Ovarian Cancer Study

A study investigated the role of 1-Oleoyl lysophosphatidic acid sodium salt in ovarian cancer cell migration. The findings revealed that LPA stimulates migration through activation of the Hedgehog pathway and inhibits autophagy, contributing to cancer malignancy. Resveratrol was shown to counteract these effects by restoring autophagy and inhibiting migration .

Neural Stem Cell Differentiation

Research demonstrated that LPA inhibits the differentiation of human embryonic stem cell-derived NSCs into neurons. This inhibition was linked to alterations in signaling pathways that typically promote neuronal differentiation .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-JGSYTFBMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041061 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325465-93-8 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.